methyl 4-bromo-1-butyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC13591936
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H13BrN2O2 |
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Molecular Weight | 261.12 g/mol |
IUPAC Name | methyl 4-bromo-1-butylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C9H13BrN2O2/c1-3-4-5-12-6-7(10)8(11-12)9(13)14-2/h6H,3-5H2,1-2H3 |
Standard InChI Key | NMEXTBPLIHLQRE-UHFFFAOYSA-N |
SMILES | CCCCN1C=C(C(=N1)C(=O)OC)Br |
Canonical SMILES | CCCCN1C=C(C(=N1)C(=O)OC)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by the pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms. Key substituents include:
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Bromine at the 4th position, enhancing electrophilic reactivity.
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Butyl group at the 1st nitrogen, contributing to lipophilicity and steric bulk.
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Methyl ester at the 3rd position, offering a handle for further functionalization.
The molecular formula is C₉H₁₃BrN₂O₂, with a molecular weight of 261.12 g/mol .
Property | Value |
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IUPAC Name | methyl 4-bromo-1-butylpyrazole-3-carboxylate |
SMILES | CCCCN1C=C(C(=N1)C(=O)OC)Br |
InChI Key | NMEXTBPLIHLQRE-UHFFFAOYSA-N |
PubChem CID | 122170847 |
Predicted Physicochemical Parameters
While experimental data on properties like boiling point and density remain limited, computational models suggest a boiling point near 305°C and a density of approximately 1.46 g/cm³ for structurally analogous compounds . The pKa of the ester group is estimated at -2.18, indicating weak acidity under physiological conditions .
Synthesis and Analytical Characterization
Stepwise Synthesis Protocol
The synthesis typically proceeds via a two-step strategy:
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Bromination of Pyrazole Precursor
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Substrate: 1-butyl-1H-pyrazole-3-carboxylate.
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Reagent: N-bromosuccinimide (NBS) in dichloromethane.
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Conditions: 0–5°C, 12-hour reaction under inert atmosphere.
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Esterification
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Substrate: 4-bromo-1-butyl-1H-pyrazole-3-carboxylic acid.
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Reagent: Methanol with sulfuric acid catalysis.
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Conditions: Reflux at 65°C for 6 hours.
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Step | Yield | Purity (HPLC) | Key Analytical Data (NMR) |
---|---|---|---|
1 | 78% | 95% | δ 7.82 (s, 1H, pyrazole-H) |
2 | 85% | 98% | δ 3.90 (s, 3H, OCH₃) |
Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol.
Mechanism of Action: Structural Insights
Halogen Bonding in Target Engagement
The C-Br moiety participates in X-bonding interactions with protein backbone carbonyls (e.g., Leu123 in COX-2), a feature absent in chlorine or fluorine analogs. This interaction contributes to a 3-fold increase in inhibitory potency compared to des-bromo derivatives.
Steric Effects of the Butyl Chain
The butyl substituent induces conformational changes in target enzymes, as evidenced by cryo-EM studies of ligand-bound complexes. This group occupies a hydrophobic pocket in bacterial dihydrofolate reductase, preventing substrate access.
Parameter | Recommendation |
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Personal Protection | Nitrile gloves, ANSI-approved goggles |
Ventilation | Fume hood with ≥100 fpm face velocity |
Spill Management | Absorb with vermiculite, neutralize with 5% acetic acid |
Comparative Analysis with Structural Analogs
Impact of Alkyl Chain Length
Compound | LogP | MIC (S. aureus) | COX-2 Inhibition |
---|---|---|---|
Methyl 4-bromo-1-methyl-pyrazole-3-carboxylate | 1.8 | 64 μg/mL | 40% |
Methyl 4-bromo-1-hexyl-pyrazole-3-carboxylate | 3.1 | 16 μg/mL | 82% |
Target Compound | 2.4 | 24 μg/mL | 75% |
Increasing alkyl chain length enhances lipophilicity (LogP) and antimicrobial potency but reduces aqueous solubility. The butyl derivative strikes an optimal balance between membrane permeability and pharmacokinetic viability .
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